BenchChemオンラインストアへようこそ!

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Regioselective synthesis TLR7/8 agonism Kinase inhibitor design

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a fused bicyclic heterocycle belonging to the pyrazolo[4,3-d]pyrimidine class, a scaffold recognized as a privileged structure for cyclin-dependent kinase (CDK) inhibition and broader kinase-targeted drug discovery. The molecule features two chlorine atoms at positions 5 and 7 that serve as sequential handles for nucleophilic aromatic substitution (SNAr), and an N2-ethyl substituent that distinguishes it from N1-alkylated regioisomers.

Molecular Formula C7H6Cl2N4
Molecular Weight 217.05
CAS No. 1823331-38-9
Cat. No. B3034523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
CAS1823331-38-9
Molecular FormulaC7H6Cl2N4
Molecular Weight217.05
Structural Identifiers
SMILESCCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3
InChIKeyBWHAJCRXKMRHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1823331-38-9): Core Properties and Class Identity


5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a fused bicyclic heterocycle belonging to the pyrazolo[4,3-d]pyrimidine class, a scaffold recognized as a privileged structure for cyclin-dependent kinase (CDK) inhibition and broader kinase-targeted drug discovery [1]. The molecule features two chlorine atoms at positions 5 and 7 that serve as sequential handles for nucleophilic aromatic substitution (SNAr), and an N2-ethyl substituent that distinguishes it from N1-alkylated regioisomers. With a molecular formula of C₇H₆Cl₂N₄ and a molecular weight of 217.05 g/mol, this compound is supplied as a research-grade building block at ≥97% purity by multiple vendors .

Why Generic Substitution of 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine Is Not Advisable


In-class compounds within the pyrazolo[4,3-d]pyrimidine family cannot be freely interchanged because the N2- versus N1-alkylation regiochemistry directly controls downstream structure-activity relationships (SAR) in kinase-targeted programs [1]. The N2-ethyl substituent alters the spatial orientation of the pendant alkyl group relative to the hinge-binding region of kinases, a feature that is not replicated by N1-ethyl (CAS 928767-18-4) or N-unsubstituted (CAS 1196157-42-2) analogs. Furthermore, the 5,7-dichloro substitution pattern enables a specific sequential SNAr sequence—C7 displacement by weakly nucleophilic amines followed by C5 displacement with stronger nucleophiles—that is scaffold-dependent and cannot be assumed for pyrazolo[1,5-a]pyrimidine isomers [2]. Substituting any of these regioisomeric or scaffold isomers risks divergent synthetic outcomes and altered biological profiles.

Quantitative Differentiation Evidence for 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine


Regioselective N2-Alkylation Confers a 14:1 Selectivity Advantage Over N1-Alkylation

The N2-ethyl substituent in 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the product of a regioselective alkylation that strongly favors the N2 position. A scalable synthetic methodology published by Xiao et al. (Merck & Co.) demonstrates that acid-mediated N2-alkylation of 1H-pyrazolo[4,3-d]pyrimidine proceeds with a 14:1 N2/N1 regioselectivity, delivering the N2-alkylated product in 72% yield [1]. In contrast, the N1-ethyl regioisomer (CAS 928767-18-4) lacks this selectivity-derived synthetic advantage and represents the minor product under optimized conditions. This regioisomeric distinction is critical because the N2- versus N1-alkylation topology places the ethyl group in a different spatial orientation with respect to the pyrimidine ring, which can profoundly influence kinase hinge-region binding.

Regioselective synthesis TLR7/8 agonism Kinase inhibitor design

Sequential SNAr Reactivity: C7-Selective Displacement Followed by C5 Substitution

The 5,7-dichloro substitution pattern on the pyrazolo[4,3-d]pyrimidine core enables a predictable two-step sequential functionalization: the C7 chlorine undergoes selective SNAr substitution with weakly nucleophilic anilines and cyclic amines, leaving the C5 chlorine available for subsequent displacement by more nucleophilic amines [1]. This is in contrast to the pyrazolo[1,5-a]pyrimidine isomer 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7), which displays a different reactivity hierarchy and is primarily explored as a PDE10A inhibitor (Kᵢ = 24 μM) rather than a CDK-targeted scaffold . The pyrazolo[4,3-d]pyrimidine scaffold's C7 > C5 selectivity order is well established in the review literature and has been exploited in multiple kinase inhibitor series [2].

Nucleophilic aromatic substitution Sequential functionalization Medicinal chemistry building blocks

CDK-Targeted Scaffold Privilege: Established Inhibitor Class with Nanomolar Potency Benchmarks

The pyrazolo[4,3-d]pyrimidine scaffold has been validated as a bioisosteric replacement for the purine core of roscovitine, yielding CDK inhibitors with nanomolar potency. Jorda et al. reported that trisubstituted pyrazolo[4,3-d]pyrimidines inhibit CDK2 with IC₅₀ values in the low nanomolar range and exhibit antiproliferative activity against cancer cell lines [1]. More recently, Kovalová et al. described LGR6768, a trisubstituted pyrazolo[4,3-d]pyrimidine that inhibits CDK7 in the nanomolar range with favorable selectivity across the CDK family [2]. The 5,7-dichloro-2-ethyl building block serves as the direct precursor for installing amino substituents at C5 and C7 that drive this kinase inhibition. In contrast, the N-unsubstituted analog 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1196157-42-2) lacks the N2-alkyl group that contributes to lipophilic interactions in the kinase ATP-binding pocket [3].

Cyclin-dependent kinase inhibition Anticancer agents Scaffold privilege

Commercial Availability: Defined Purity and Package Options Compared to Closest Analogs

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is commercially available from Fluorochem at 97% purity in package sizes ranging from 100 mg (£140) to 1 g (£491), with shipping from UK, Germany, and China stock locations . The compound is also listed by Aladdin Scientific (≥97% purity) and MolCore (≥98% purity). In comparison, the N1-ethyl regioisomer (CAS 928767-18-4) is listed by Boc Sciences and CymitQuimica but with fewer documented purity specifications and less transparent pricing . The N-unsubstituted analog (CAS 1196157-42-2) is more widely available but cannot support N2-position SAR exploration. The 2-methyl analog (CAS 1357087-30-9) is available from Bidepharm and CymitQuimica at 97% purity but offers a different lipophilicity profile (MW 203.02 vs. 217.05) .

Chemical procurement Building block supply Purity specifications

Recommended Application Scenarios for 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine


Synthesis of N2-Alkylated CDK2/CDK7 Inhibitor Candidates via Sequential C7/C5 Amination

This compound is the optimal starting material for medicinal chemistry programs targeting cyclin-dependent kinases where the N2-ethyl group is required for lipophilic complementarity in the ATP-binding pocket. The established reactivity sequence—C7 SNAr with weakly nucleophilic anilines followed by C5 displacement with more nucleophilic amines—enables systematic exploration of 5,7-diamino pharmacophores [1]. Trisubstituted pyrazolo[4,3-d]pyrimidines derived from this scaffold have demonstrated nanomolar CDK2 and CDK7 inhibition with favorable selectivity profiles .

Divergent Synthesis of N2- vs. N1-Regioisomeric Series for Kinase Selectivity Profiling

Because N2-alkylation alters the spatial presentation of the ethyl group relative to the kinase hinge region compared to N1-alkylation, this compound enables head-to-head SAR comparison with its N1-ethyl regioisomer (CAS 928767-18-4). The 14:1 regioselectivity advantage for N2-alkylation [1] means that the N2-ethyl series is synthetically more accessible. Programs evaluating kinase selectivity across the CDK family can use paired N2- and N1-ethyl series to probe the contribution of alkylation topology to target engagement and off-target profiles.

TLR7/8 Agonist Lead Optimization Building on the Pyrazolopyrimidine Core

The N2-alkylated pyrazolo[4,3-d]pyrimidine core has been validated by Merck & Co. as the foundation for a potent dual TLR7/8 agonist, with a scalable synthetic route delivering the N2-alkylated product in 72% yield and 34% overall yield from commercial materials [1]. The 5,7-dichloro-2-ethyl building block provides an entry point for analogous TLR7/8 programs that require the N2-ethyl substitution pattern for immunomodulatory activity.

Contract Research and Parallel Library Synthesis Requiring Defined Regioisomeric Input

For CROs and library synthesis platforms that demand regioisomerically defined building blocks, this compound's documented N2-ethyl substitution eliminates ambiguity during automated parallel synthesis. The availability of ≥97% purity material in tiered package sizes (100 mg to 1 g) from multiple suppliers with transparent pricing supports cost-effective library production while ensuring that every well in a 96-well plate contains the correct regioisomer.

Quote Request

Request a Quote for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.